2-tert-butyl-N-isopropylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-tert-butyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C13H21N/c1-10(2)14-12-9-7-6-8-11(12)13(3,4)5/h6-10,14H,1-5H3 |
InChI Key |
LOJSWKVPOZYATN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butyl N Isopropylaniline
Strategies for ortho-Alkylation of Anilines
The selective introduction of an alkyl group, such as a tert-butyl group, at the ortho position of an aniline (B41778) is a crucial step in the synthesis of the target molecule. This can be accomplished through several methods, including catalytic C-alkylation and regioselective functionalization.
Catalytic C-alkylation of anilines involves the direct introduction of an alkyl group onto the aromatic ring. This can be achieved using various catalysts and alkylating agents. For instance, the use of a phosphotungstic acid (DTP)/HZSM-5 catalyst with methyl tert-butyl ether as the alkylating reagent has been reported for the synthesis of 2-tert-butyl aniline. google.com In this process, aniline reacts with methyl tert-butyl ether in the presence of the catalyst at elevated temperatures (180-200 °C) to yield a mixture of C-alkylated and N-alkylated products, with 2-tert-butyl aniline being the major product. google.com The silicon-aluminum ratio of the HZSM-5 support and the loading amount of DTP are crucial parameters for catalyst performance. google.com
Another approach involves the use of zeolite catalysts, such as acidic Y-type zeolites, for the selective ring-alkylation of anilines with lower alkanols. google.com This process, typically carried out in the vapor phase at temperatures between 300 °C and 500 °C, favors the formation of para-alkylanilines. google.com However, the reaction mechanism is believed to involve initial N-alkylation followed by a bimolecular reaction between the N-alkylated aniline and another aniline molecule. google.com
More recently, indium(I) catalysts have been shown to be effective for the ortho-C-alkylation of unprotected anilines with alkenes. acs.org This method proceeds efficiently with a variety of styrenes and alkenes, yielding the desired ortho-alkylated products without significant formation of N-alkylation byproducts. acs.org
Here is an interactive data table summarizing catalytic C-alkylation approaches:
Interactive Table 1: Catalytic C-Alkylation of Anilines| Catalyst | Alkylating Reagent | Temperature (°C) | Key Features |
|---|---|---|---|
| Phosphotungstic acid (DTP)/HZSM-5 | Methyl tert-butyl ether | 180-200 | High selectivity for 2-tert-butyl aniline. google.com |
| Acidic Y-type zeolite | Lower alkanols | 300-500 | Primarily yields para-alkylanilines. google.com |
| Indium(I) complex | Styrenes, alkenes | 110 | High selectivity for ortho-C-alkylation. acs.org |
Achieving regioselectivity in the ortho-tert-butylation of anilines is a significant challenge. One strategy involves the use of directing groups to guide the alkylating agent to the desired position. While not directly focused on tert-butylation, research on ortho-C-H borylation of anilines demonstrates how modifying reagents can achieve high ortho-selectivity. nih.gov For example, using specific diboron (B99234) reagents like B2bg2 in iridium-catalyzed reactions leads to highly regioselective ortho-borylation of anilines. nih.gov The resulting ortho-borylated aniline can then potentially be converted to the desired tert-butyl derivative through subsequent cross-coupling reactions.
Another approach to regioselective installation involves multi-step synthetic sequences. A patented method describes a synthesis of o-tert-butyl aniline starting from 2-tert-butyl phenol (B47542). google.com This process involves several steps, including the reaction of 2-tert-butyl phenol with a haloacetamide derivative, followed by acylation and subsequent reaction with ammonia (B1221849) water to yield the target compound. google.com
The selective introduction of a perfluoro-tert-butyl group has also been achieved with high regioselectivity by reacting a perfluoro-tert-butyl phenyl sulfone with arynes. nih.gov While this method introduces a perfluorinated group, it highlights the potential of using aryne chemistry for regioselective installations.
The mechanism of C-alkylation of anilines can vary depending on the catalyst and reaction conditions. In acid-catalyzed reactions, such as those using zeolites, it is proposed that the reaction proceeds through a bimolecular mechanism. google.com This involves the initial N-alkylation of aniline, followed by the reaction of the N-alkylated intermediate with another aniline molecule in a transition state that leads to the C-alkylated product. google.com
For the indium(I)-catalyzed ortho-C-alkylation of anilines with alkenes, mechanistic studies suggest a tandem hydroamination/Hofmann−Martius rearrangement pathway. acs.org In solvent-switchable chemoselective alkylation of unprotected arylamines, it has been suggested that para-alkylation occurs through the initial formation of the N-alkylated product. acs.org
Strategies for N-Alkylation of Anilines
Once the ortho-tert-butyl group is in place, the final step is the N-isopropylation of 2-tert-butylaniline (B1265841). This can be achieved through reductive amination or direct N-alkylation methods.
Reductive amination is a widely used and efficient method for the N-alkylation of amines. organic-chemistry.org This one-pot reaction involves the reaction of an amine with a carbonyl compound, in this case, acetone (B3395972), to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Several catalytic systems have been developed for the reductive amination of anilines. A study on the reductive alkylation of aniline with acetone over a copper chromite catalyst demonstrated high yields (up to 93%) of N-isopropylaniline. niscpr.res.in The proposed mechanism involves the initial attack of the aniline's lone pair of electrons on the carbonyl carbon of acetone, followed by dehydration to form an imine, which is subsequently hydrogenated to the secondary amine. niscpr.res.in
Palladium on carbon (Pd/C) is another effective catalyst for the reductive mono-N-alkylation of anilines using various aldehydes and ketones. acs.orgresearchgate.net This method often utilizes ammonium (B1175870) formate (B1220265) as a hydrogen source and can be performed under mild, neutral conditions in aqueous alcoholic solvents. acs.orgresearchgate.net The use of recyclable catalysts like Pd/C makes this an environmentally friendly approach. acs.org
Here is an interactive data table summarizing reductive amination pathways:
Interactive Table 2: Reductive Amination of Anilines with Acetone| Catalyst | Reducing Agent/Hydrogen Source | Solvent | Key Features |
|---|---|---|---|
| Copper chromite | Hydrogen gas | - | High yield (93%) and selectivity for N-isopropylaniline. niscpr.res.in |
| Pd/C | Ammonium formate | 2-propanol/water | Mild, neutral conditions; recyclable catalyst. acs.orgresearchgate.net |
| Ti(i-PrO)4/NaBH4 | - | - | Selective for the formation of secondary amines. organic-chemistry.org |
Direct N-alkylation offers an alternative route to reductive amination. This can be achieved by reacting the aniline with an isopropylating agent, such as an isopropyl halide, in the presence of a base. However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging.
More advanced methods utilize catalytic systems to achieve selective mono-N-alkylation. Nickel-catalyzed direct N-alkylation of anilines with alcohols has been shown to be highly efficient and selective. acs.org This method tolerates a wide range of functional groups and can be used for the synthesis of various N-alkylated anilines. acs.org Transition-metal-free approaches have also been developed, utilizing organocatalysts like pyridine (B92270) for the direct N-alkylation of anilines with alcohols under "borrowing hydrogen" conditions. rsc.org
Catalytic hydrogenation routes for N-alkylationrsc.org
Catalytic hydrogenation represents a prominent and atom-economical method for the N-alkylation of anilines. These routes typically fall into two main categories: direct reductive amination with a ketone and the "borrowing hydrogen" (or hydrogen autotransfer) strategy with an alcohol.
Direct Reductive Amination: The most direct catalytic hydrogenation route to 2-tert-butyl-N-isopropylaniline is the reductive amination of 2-tert-butylaniline with acetone. This process involves two key steps:
Imine Formation: 2-tert-butylaniline reacts with acetone to form the corresponding N-isopropylidene-2-tert-butylaniline (a Schiff base or imine) intermediate, with the elimination of a water molecule.
Hydrogenation: The C=N double bond of the in-situ generated imine is then catalytically hydrogenated to the desired secondary amine.
A variety of reducing agents and catalysts can be employed for the hydrogenation step. Common laboratory-scale methods use hydride reagents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). organic-chemistry.org For industrial-scale synthesis, catalytic hydrogenation using molecular hydrogen (H₂) over catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is preferred due to cost and efficiency.
Borrowing Hydrogen Strategy: This elegant strategy uses an alcohol, in this case, isopropanol, as the alkylating agent. acs.org The mechanism, catalyzed by transition metal complexes (often based on Ruthenium or Iridium), proceeds through a sequence of steps: rsc.orgnih.gov
The catalyst temporarily "borrows" hydrogen from the isopropanol, oxidizing it to acetone.
The resulting acetone then undergoes condensation with 2-tert-butylaniline to form the imine intermediate, as described above.
The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final product, this compound, and regenerating the catalyst for the next cycle. acs.org
This approach is highly efficient as it avoids the use of stoichiometric organometallic or hydride reagents and generates water as the only byproduct. rsc.org
Convergent and Divergent Synthetic Routes to the Compound
The concepts of convergent and divergent synthesis offer strategic frameworks for planning the creation of complex molecules like this compound. wikipedia.orgwikipedia.org
Convergent Synthesis: A convergent synthesis involves preparing key fragments of the target molecule independently and then combining them in the final stages of the sequence. wikipedia.org For this compound, a convergent approach is the most common and intuitive strategy.
The two key fragments are:
Fragment A: 2-tert-butylaniline
Fragment B: An isopropyl group source
Divergent Synthesis: In contrast, a divergent synthesis starts from a common intermediate and branches out to create a library of structurally related compounds. wikipedia.org While not typically used for the sole purpose of producing this compound, this strategy is valuable in medicinal chemistry and materials science for creating and testing numerous analogues.
In this context, 2-tert-butylaniline would serve as the central core or common intermediate. From this starting point, a divergent synthesis would involve reacting it with a diverse set of aldehydes and ketones (e.g., acetone, butanone, cyclohexanone, benzaldehyde) under reductive amination conditions. This would generate a library of N-alkylated 2-tert-butylanilines, with this compound being just one member of this collection. This strategy is powerful for exploring structure-activity relationships by systematically modifying the N-alkyl substituent. wikipedia.orgresearchgate.net
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing side products, such as the tertiary amine formed from over-alkylation or unreacted starting material. Key parameters to consider include the choice of catalyst, reducing agent/hydrogen source, solvent, and temperature.
Catalyst and Reducing Agent Selection: The choice of catalyst and reducing system is paramount in reductive amination. While strong reducing agents can be effective, they may lack selectivity. Milder reagents often provide better control.
| Catalyst/Reducing System | Substrates | Solvent | Temperature (°C) | Yield/Selectivity |
| Pd/C, Triethylsilane | Aldehydes/Ketones + Amines | Water (in nanomicelles) | Room Temp | High yields of secondary/tertiary amines. organic-chemistry.org |
| RuCl₂(PPh₃)₃ | 2-isopropylaniline + 1,1'-bis(hydroxymethyl)ferrocene | Not specified | Not specified | Effective for N-alkylation. chemicalbook.com |
| [RuCl₂(p-cymene)]₂ / Ligand | Anilines + Alcohols | p-xylene | 140 | High yields for N-alkylation of various anilines. rsc.org |
| Nickel Complex | Anilines + Alcohols | Not specified | 130 | Efficiently executes N-alkylation. acs.org |
| NaBH₄ | Aldehydes + Primary Amines | Methanol | Not specified | Good for stepwise imine formation and reduction, can control dialkylation. organic-chemistry.org |
Impact of Solvent and Temperature: The reaction medium and temperature significantly influence reaction rates and selectivity. Ionic liquids have been explored as alternative solvents for N-alkylation, in some cases minimizing over-alkylation due to their unique properties. psu.edu Higher temperatures, as seen in borrowing hydrogen reactions (130-140 °C), are often necessary to drive the catalytic cycle, particularly the initial dehydrogenation of the alcohol. acs.orgrsc.org In contrast, hydride-mediated reductions are often performed at or below room temperature to control reactivity and selectivity. organic-chemistry.org
Control of Selectivity: The primary challenge in this synthesis is preventing the further alkylation of the desired secondary amine to form the tertiary amine, N,N-diisopropyl-2-tert-butylaniline. This is particularly true when using highly reactive alkylating agents. Strategies to enhance selectivity for the secondary amine include:
Using a stoichiometric amount or slight excess of the aniline relative to the alkylating agent.
Employing a stepwise procedure where the imine is formed first, followed by its reduction in a separate step, which allows for better control. organic-chemistry.org
Choosing a catalytic system known for high selectivity in mono-alkylation, such as certain nickel or ruthenium complexes. acs.orgrsc.org The steric hindrance provided by the ortho-tert-butyl group on the aniline and the N-isopropyl group on the product inherently disfavors the second alkylation step, making the synthesis of this compound more selective than for less hindered anilines.
Chemical Reactivity and Transformation Pathways of 2 Tert Butyl N Isopropylaniline
N-Functionalization Reactions
The nitrogen atom in 2-tert-butyl-N-isopropylaniline, being a secondary amine, is a key site for various functionalization reactions. These reactions allow for the introduction of diverse functional groups, leading to a wide range of derivatives with potential applications in organic synthesis and materials science.
N-Nitrosation reactions and associated mechanisms
The reaction of secondary amines with nitrosating agents to form N-nitrosamines is a well-established transformation. For this compound, this reaction is expected to proceed under acidic conditions or with the use of specific nitrosating agents in organic media.
The general mechanism for N-nitrosation of a secondary amine involves the reaction with a nitrosating agent, such as nitrous acid (HNO₂), which is typically generated in situ from a nitrite salt and a strong acid. The active nitrosating species can be the nitrosonium ion (NO⁺), dinitrogen trioxide (N₂O₃), or a nitrosyl halide. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic nitrosating agent, followed by deprotonation to yield the N-nitrosamine.
In organic solvents, reagents like tert-butyl nitrite (TBN) are commonly employed for the N-nitrosation of secondary amines. rsc.orgfreethinktech.com Computational studies on the N-nitrosation of secondary amines suggest that the reaction is likely to occur even for amines with significant steric hindrance, with relatively low activation energies. researchgate.net
A general representation of the N-nitrosation of a secondary aniline (B41778) is shown below:
General Reaction Scheme for N-Nitrosation:
| Reactant | Nitrosating Agent | Conditions | Product |
| Secondary Aniline | NaNO₂ / HCl | Aqueous, 0-5 °C | N-Nitrosoaniline |
| Secondary Aniline | tert-Butyl Nitrite (TBN) | Organic Solvent, rt | N-Nitrosoaniline |
| Secondary Aniline | Dinitrogen Trioxide (N₂O₃) | Inert Solvent | N-Nitrosoaniline |
N-Formylation and other amide bond formation processes
N-Formylation is a common method for the protection of amines or for the synthesis of formamides, which are important intermediates in organic synthesis. Due to the steric hindrance around the nitrogen atom in this compound, forcing conditions or highly reactive formylating agents may be required.
Common methods for N-formylation include the use of formic acid, often with a dehydrating agent or under azeotropic distillation to remove water. Other reagents such as acetic formic anhydride or a mixture of formic acid and a coupling agent can also be effective. For sterically hindered amines, specific protocols have been developed to achieve high yields. nih.gov
Amide bond formation, a more general transformation, involves the reaction of the amine with a carboxylic acid or its derivative. Due to the reduced nucleophilicity and steric hindrance of this compound, the use of highly activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or potent coupling agents is generally necessary to drive the reaction to completion. Protocols designed for electron-deficient or sterically hindered substrates often employ elevated temperatures and specific activating agents to facilitate the formation of the amide bond. rsc.org
Representative N-Formylation and Amide Bond Formation Reactions:
| Amine | Acylating Agent | Coupling Agent/Conditions | Product | Typical Yield |
| Sterically Hindered Aniline | Formic Acid | Toluene, reflux (Dean-Stark) | N-Formyl Aniline | Good to Excellent |
| Sterically Hindered Aniline | Carboxylic Acid | Acyl Fluoride (in situ), 80°C | N-Acyl Aniline | Moderate to Good |
| Sterically Hindered Aniline | Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) | N-Acyl Aniline | Variable |
Exploration of further N-alkylation and N-acylation chemistries
Further N-alkylation of this compound to form the corresponding tertiary amine is challenging due to the significant steric hindrance. Traditional alkylation methods using alkyl halides often result in low yields. More specialized methods, such as reductive amination or the use of highly reactive alkylating agents under forcing conditions, may be necessary. For instance, the alkylation of the lithium salt of a hindered secondary amine with an alkyl iodide has been shown to proceed, albeit in modest yields. tandfonline.com Catalytic methods employing transition metals like iridium or ruthenium have also been developed for the N-alkylation of amines with alcohols, which could be applicable to hindered substrates. nih.govacs.org
N-acylation with acylating agents other than formylating agents, such as acetyl chloride or benzoyl chloride, would also be subject to the steric constraints of the substrate. These reactions would likely require elevated temperatures or the use of a catalyst to proceed efficiently. Ultrasound irradiation has been reported as a method to promote N-acylation of amines under solvent-free conditions. researchgate.net
C-H Activation and Functionalization
The direct functionalization of C-H bonds is a powerful tool in organic synthesis, allowing for the modification of aromatic rings without the need for pre-functionalized substrates. For this compound, the N-isopropyl group can act as a directing group to facilitate the selective functionalization of the ortho-C-H bonds of the aniline ring.
ortho-C-H functionalization strategies facilitated by directing groups
The N-isopropyl group in this compound can serve as a directing group in transition metal-catalyzed C-H activation reactions. The nitrogen atom can coordinate to the metal center, bringing it in close proximity to the ortho-C-H bonds of the aromatic ring. This chelation assistance lowers the activation energy for C-H bond cleavage, leading to high regioselectivity for ortho-functionalization.
Various directing groups have been employed for C-H functionalization, and while the N-isopropyl group itself can direct the reaction, its directing ability can be enhanced by converting the amine into an amide, a carbamate, or other derivatives with stronger coordinating atoms like oxygen. nih.gov However, direct C-H activation of N-alkylanilines is also known. The steric hindrance from the ortho-tert-butyl group can influence the efficiency and selectivity of these reactions. rsc.org
Transition metal-catalyzed C(aryl)-H activation mechanisms (e.g., Pd(0)- and Ru(II)-catalyzed)
Both palladium and ruthenium catalysts are widely used for directed C-H activation reactions. The mechanisms for these transformations, while varying in detail, share common fundamental steps.
Palladium-Catalyzed C-H Activation: Palladium-catalyzed ortho-C-H functionalization of N-substituted anilines often proceeds through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In a common mechanistic pathway, a Pd(II) precatalyst coordinates to the directing group. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho-C-H bond is cleaved to form a five-membered palladacycle intermediate. This intermediate can then react with a coupling partner (e.g., an aryl halide, alkene, or alkyne). Subsequent reductive elimination from a Pd(IV) species or an oxidative addition/reductive elimination sequence from a Pd(II) species furnishes the ortho-functionalized product and regenerates the active palladium catalyst. nih.govmdpi.com The use of an oxidant is often required to facilitate the catalytic turnover.
Ruthenium-Catalyzed C-H Activation: Ruthenium(II) catalysts are also highly effective for ortho-C-H functionalization. The mechanism is similar to that of palladium, involving the formation of a ruthenacycle intermediate through chelation-assisted C-H activation. nsf.govmdpi.com Ruthenium catalysts can offer different reactivity and selectivity profiles compared to palladium. For example, Ru(0) catalysts have been used for the cross-coupling of anilines via selective carbon-nitrogen bond cleavage, highlighting the diverse reactivity that can be achieved with this metal. nsf.gov
Illustrative Data for Transition Metal-Catalyzed ortho-C-H Arylation of N-Alkylanilines:
| N-Alkylaniline Substrate | Coupling Partner | Catalyst System | Product | Typical Yield |
| N-Methylaniline | Phenylboronic Acid | [RuCl₂(p-cymene)]₂ / Ag₂O | 2-Phenyl-N-methylaniline | Good |
| Aniline Carbamate | Aryl Diazonium Salt | Pd(OAc)₂ | ortho-Arylated Aniline Carbamate | Good to Excellent |
| N,N-Dialkylbenzamide | Phenylboronic Acid | [RuCl₂(p-cymene)]₂ / AgSbF₆ | ortho-Arylated N,N-Dialkylbenzamide | High |
Impact of steric bulk on site-selectivity in C-H activation processes
The steric hindrance imposed by the bulky tert-butyl and N-isopropyl substituents on the aniline ring of this compound plays a critical role in directing the site-selectivity of C-H activation reactions. In transition-metal-catalyzed C-H functionalization, the accessibility of a particular C-H bond to the metal catalyst is a key determinant of reactivity. Functionalizations tend to occur at the less-hindered C-H bond. nih.gov
In the case of this compound, the C-H bonds at the ortho-positions (C6) are significantly shielded by the adjacent bulky tert-butyl group and the N-isopropyl group. This steric congestion makes it difficult for a catalyst to approach and activate these positions. Consequently, C-H activation is more likely to occur at the less sterically encumbered meta and para positions of the aromatic ring.
Research on palladium-catalyzed C-H functionalization of aniline derivatives has shown that while directing groups on the nitrogen atom typically favor ortho-functionalization, significant steric hindrance can override this directing effect. nih.govacs.orgresearchgate.net For substrates with substantial steric bulk around the nitrogen and at one ortho position, functionalization is often directed to the less hindered C-H bonds. While specific studies on this compound are not extensively detailed in the literature, the principles of sterically controlled C-H activation allow for predictable outcomes. The general trend observed is that the catalyst will preferentially activate the C-H bond that is most accessible.
Below is an interactive data table summarizing the predicted site-selectivity for C-H activation on this compound based on steric accessibility.
| Position on Aniline Ring | Relative Steric Hindrance | Predicted Reactivity in C-H Activation | Rationale |
|---|---|---|---|
| C3 (meta) | Low | High | This position is relatively unhindered, making it accessible to the metal catalyst. |
| C4 (para) | Low | High | The para position is the most sterically accessible C-H bond on the ring. |
| C5 (meta) | Low | High | Similar to the C3 position, this meta position is not significantly hindered. |
| C6 (ortho) | High | Low | This position is severely hindered by the adjacent bulky tert-butyl group. |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is governed by the electronic effects of the amino and alkyl substituents, as well as by steric factors. The amino group (-NH-isopropyl) is a powerful activating group and an ortho, para-director due to the resonance donation of the nitrogen lone pair into the aromatic ring. byjus.com The tert-butyl group is a weakly activating group and also an ortho, para-director, primarily through an inductive effect. ucla.edustackexchange.com
The combined electronic effects of the amino and tert-butyl groups strongly favor electrophilic attack at the ortho and para positions. However, the steric bulk of both the tert-butyl group at the C2 position and the N-isopropyl group significantly hinders the approach of an electrophile to the ortho positions (C3 and C6). As a result, electrophilic substitution is expected to occur predominantly at the para position (C5), which is electronically activated and sterically accessible. stackexchange.com
The following table outlines the directing effects of the substituents and the predicted major product for electrophilic aromatic substitution on this compound.
| Substituent | Electronic Effect | Directing Influence | Steric Hindrance at Ortho Position |
|---|---|---|---|
| -NH-isopropyl | Strongly Activating (Resonance) | ortho, para | High |
| -C(CH₃)₃ | Weakly Activating (Inductive) | ortho, para | High |
Predicted Regioselectivity: Due to the combination of electronic activation and severe steric hindrance at the ortho positions, the major product of electrophilic aromatic substitution on this compound is expected to be the para-substituted isomer.
Acid-Base Chemistry and Protonation Behavior in Different Solvents
The basicity of this compound is influenced by both electronic and steric factors. The nitrogen atom's lone pair of electrons is available for protonation, making the compound a base. In many anilines, the lone pair can be delocalized into the aromatic ring through resonance, which decreases the basicity. However, in this compound, the bulky tert-butyl and N-isopropyl groups cause steric inhibition of resonance. quora.com This means that the planarity required for effective overlap between the nitrogen lone pair orbital and the pi system of the benzene (B151609) ring is disrupted. As a result, the lone pair is more localized on the nitrogen atom and more available for protonation, leading to an increased basicity compared to less sterically hindered anilines like N-isopropylaniline. quora.comquora.com
The protonation behavior of this compound will also depend on the solvent. In protic solvents, the resulting anilinium ion can be stabilized by solvation. The bulky alkyl groups may, to some extent, hinder the solvation of the protonated amine, which could slightly decrease its basicity compared to a less hindered amine in the same solvent. In aprotic solvents, where such stabilization is absent, the intrinsic basicity due to the localized lone pair will be the dominant factor.
The following table provides a qualitative comparison of the expected basicity of this compound with related compounds.
| Compound | Key Structural Features | Expected Relative Basicity | Reasoning |
|---|---|---|---|
| Aniline | -NH₂ group | Low | Lone pair is delocalized into the aromatic ring. |
| N-isopropylaniline | -NH-isopropyl group | Moderate | Inductive effect of the isopropyl group increases basicity, but resonance delocalization is still significant. |
| This compound | Bulky ortho-substituent and N-alkyl group | High | Steric inhibition of resonance localizes the lone pair on the nitrogen, increasing its availability for protonation. |
Reactions with Boron-Containing Reagents: Amine-Borane Adduct Formation and Subsequent Reactivity
This compound, as a Lewis base, is expected to react with boron-containing reagents that are Lewis acids, such as borane (BH₃). The lone pair of electrons on the nitrogen atom can form a coordinate covalent bond with the empty p-orbital of the boron atom, resulting in the formation of a stable amine-borane adduct. chemrevlett.comnih.gov
The formation and stability of this adduct are influenced by the steric hindrance around the nitrogen atom. While bulky substituents can sometimes hinder the formation of such adducts, the reaction is generally favorable for a wide range of amines. The resulting this compound-borane complex is expected to be a stable compound.
Amine-borane adducts are versatile reagents in organic synthesis. They can be used as reducing agents, where the borane moiety delivers a hydride to a substrate. The reactivity of the adduct can be tuned by the nature of the amine. In the case of the this compound-borane adduct, the bulky amine would likely remain coordinated to the boron during reduction reactions.
The table below summarizes the expected reaction and potential applications of the resulting adduct.
| Reactant | Product | Reaction Type | Potential Subsequent Reactivity/Applications |
|---|---|---|---|
| This compound | This compound-borane adduct | Lewis acid-base adduct formation | - As a reducing agent for aldehydes, ketones, and other functional groups.
|
Applications in Catalysis and Advanced Organic Synthesis
Role as a Ligand in Transition Metal Catalysis
As a precursor to an amido or imido ligand, 2-tert-butyl-N-isopropylaniline provides a robust framework for stabilizing reactive metal centers and directing the outcome of catalytic reactions. The deprotonated form, the anilide, acts as a strong sigma-donating ligand, while the bulky substituents modulate the coordination environment of the metal.
The design of ligands based on N,ortho-substituted anilines is governed by the interplay of steric and electronic effects, which are critical for tuning the performance of metal catalysts. The presence of a bulky substituent, such as a tert-butyl group, at the ortho position of the aniline (B41778) ring gives rise to a phenomenon known as the "ortho effect." byjus.comyoutube.com
This effect is primarily steric in nature. The bulky ortho-group can hinder the approach of substrates to the metal center, influencing regioselectivity and preventing undesirable side reactions. youtube.com It can also enforce specific geometries on the resulting metal complex, which can be crucial for catalytic activity. For instance, steric repulsion between the ortho-substituent and other ligands can lead to coordinatively unsaturated or distorted metal centers that are highly reactive. In anilines, ortho-substituents can interfere with solvation of the protonated amine, which affects the basicity of the molecule. stackexchange.com This steric hindrance can cause the amino group to rotate out of the plane of the aromatic ring, inhibiting resonance and altering the electronic properties of the ligand. youtube.comquora.com
The N-isopropyl group further contributes to the steric profile of the ligand. The combination of both N-alkylation and ortho-substitution creates a highly congested environment around the nitrogen donor atom. This design principle is intentionally employed to stabilize low-coordinate metal complexes, which are often highly reactive and catalytically active. researchgate.netrsc.org The electronic nature of the ligand is also important; the anilide is a strong electron-donating group, which can increase the electron density at the metal center and influence its reactivity in processes like oxidative addition and reductive elimination.
Bulky anilide and imido ligands are pivotal in the field of single-site olefin polymerization catalysis. The steric and electronic properties of the ligand directly influence the catalyst's activity, the molecular weight of the resulting polymer, and the incorporation of comonomers.
Research on titanium(IV) imido complexes has demonstrated the significant impact of ortho-substitution on polymerization activity. In a study involving ethylene (B1197577) polymerization, a titanium complex bearing a 2-tert-butylanilido ligand, [TiCl₂(NC₆H₄CMe₃)(tmeda)], when activated with methylaluminoxane (B55162) (MAO), showed a four-fold increase in activity compared to the less bulky tert-butylimido analogue, [TiCl₂(NCMe₃)(tmeda)]. rsc.org The latter exhibited low activity (3.2 g mmol⁻¹ h⁻¹ bar⁻¹), highlighting the beneficial effect of the bulky aromatic substituent. rsc.org However, these catalysts were found to be inactive for the polymerization of propene, though they could polymerize 1-hexene (B165129). rsc.org
The design of the ligand framework is crucial. For instance, late transition metal catalysts, such as those based on iron and cobalt with bis(imino)pyridine ligands, are highly active for ethylene oligomerization and polymerization. acs.org The activity and product distribution (from light alpha-olefins to high molecular weight polyethylene) can be finely tuned by modifying the electronic and steric properties of the ortho-substituents on the N-aryl rings of the ligand. acs.org By introducing bulky groups, catalysts can achieve very high activities while producing minimal amounts of undesirable waxy byproducts. acs.org
| Catalyst Precursor | Activator | Activity (g mmol⁻¹ h⁻¹ bar⁻¹) | Polymerizes Propene? | Reference |
|---|---|---|---|---|
| [TiCl₂(NCMe₃)(tmeda)] | MAO | 3.2 | No | rsc.org |
| [TiCl₂(NC₆H₄CMe₃)(tmeda)] | MAO | ~12.8 (4-fold increase) | No | rsc.org |
The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy in organic synthesis, and the development of effective catalysts is central to this field. Palladium-catalyzed C–H activation, in particular, has seen significant advances, where the choice of ligand is often critical for success. nih.gov
In the context of aniline derivatives, a major challenge is achieving chemoselectivity for C–H functionalization of the aryl ring over N–H functionalization (N-arylation). nih.govacs.org This often necessitates the use of protecting groups on the nitrogen atom. nih.gov A ligand derived from this compound could play a crucial role in addressing this challenge. The significant steric bulk around the nitrogen atom could physically block the metal center from interacting with the N–H bond of a substrate, thereby favoring C–H activation on the aromatic ring.
Furthermore, ligands can participate directly in the C–H cleavage step, often through a concerted metalation-deprotonation (CMD) mechanism, where a basic site on the ligand assists in proton abstraction. researchgate.net While the anilide ligand itself does not have an additional basic site, its steric profile can create a specific coordination environment that promotes C–H activation at the ortho position of unprotected aniline substrates. nih.govacs.org The development of bifunctional ligands has been a key strategy to enhance reactivity and control site-selectivity in palladium-catalyzed C-H activation. nih.gov A bulky monodentate ligand like 2-tert-butyl-N-isopropyl anilide could be used in conjunction with other additives or co-ligands to achieve high selectivity in C–H functionalization reactions.
The use of extremely bulky amide ligands has been instrumental in stabilizing main group elements in low coordination numbers and unusual oxidation states. researchgate.netrsc.org These sterically demanding ligands, such as those derived from bulky anilines, can create a kinetic barrier that prevents ligand redistribution or decomposition, allowing for the isolation of highly reactive species. rsc.orgnih.gov
While specific complexes of 2-tert-butyl-N-isopropylanilide with main group metals are not extensively detailed, insights can be drawn from related systems. For example, bulky bis(anilide) ligands have been used to synthesize monomeric magnesium complexes that feature rare η⁶-arene coordination to the metal center. chemrxiv.org The coordination of bulky aminopyridinato ligands to main group elements has also been reviewed, showing their utility in controlling metal-to-ligand stoichiometry. nih.gov
The catalytic implications of such complexes are significant. Low-coordinate main group metal complexes stabilized by bulky ligands can exhibit unique reactivity and find applications in small molecule activation and catalysis. researchgate.netrsc.org For instance, magnesium(I) dimers stabilized by bulky β-diketiminate ligands are capable of reductively coupling carbon monoxide. nih.gov The steric and electronic properties imparted by a 2-tert-butyl-N-isopropylanilide ligand could similarly be used to generate novel main group catalysts for a range of chemical transformations.
Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry. The performance of these catalysts is highly dependent on the supporting ligand. N-heterocyclic carbenes (NHCs) are a prominent class of ligands for palladium, but aniline-based ligands have also been shown to be effective. For example, well-defined [(NHC)PdCl₂(aniline)] complexes are highly active precatalysts for Suzuki–Miyaura and Buchwald–Hartwig amination reactions. organic-chemistry.orgacs.orgresearchgate.net The steric and electronic properties of the aniline ligand can be tuned to enhance catalyst performance. organic-chemistry.org A bulky and electron-rich ligand like 2-tert-butyl-N-isopropylanilide could potentially stabilize the active catalytic species and promote challenging cross-coupling reactions, particularly those involving sterically hindered substrates. acs.orgacs.org
Carbene Reactions: Transition metal complexes are widely used to mediate the transfer of carbene fragments, leading to important transformations like cyclopropanation and C-H insertion. The ligands on the metal center play a crucial role in modulating the reactivity and selectivity of these processes. Cobalt(II) complexes, for instance, have been shown to be highly suitable for catalytic carbene transfer, operating through single-electron pathways to generate carbene radical species. nih.gov Bulky ligands are often employed to stabilize these reactive intermediates. The steric encumbrance provided by 2-tert-butyl-N-isopropylanilide could be advantageous in this context, potentially enabling control over the stability and reactivity of metal-carbene intermediates. nih.govnih.gov
Utility as a Reagent in Stoichiometric Transformations
Beyond its role as a ligand precursor, this compound can be considered as a chemical intermediate for the synthesis of other organic molecules. nih.gov However, its application as a key stoichiometric reagent in complex, multi-step organic transformations is not as prominently documented as its use in catalysis. Its primary value in synthesis appears to be derived from the unique steric and electronic features it imparts when incorporated into a ligand structure, which then influences the course of catalytic reactions.
As a sterically hindered base in various organic reactions
This compound functions as a sterically hindered, non-nucleophilic base. The presence of the ortho-tert-butyl group and the N-isopropyl group creates significant steric congestion around the nitrogen atom's lone pair of electrons. This bulkiness hinders the amine from acting as a nucleophile—preventing it from participating in unwanted side reactions like alkylation or addition to carbonyls—while still allowing it to deprotonate acidic protons. wikipedia.orgreddit.com
This characteristic is highly desirable in reactions where only proton abstraction is needed, such as in elimination reactions or the formation of enolates, without interference from nucleophilic attack. wikipedia.org While its specific pKa is not widely documented, it belongs to a class of bulky amines used to favor specific reaction pathways by minimizing side reactions. sigmaaldrich.com Other well-known non-nucleophilic bases include N,N-Diisopropylethylamine (Hünig's Base) and 2,6-di-tert-butylpyridine. wikipedia.orgwikipedia.org
Table 1: Comparison of Common Sterically Hindered Bases
| Base Name | Structure | pKa of Conjugate Acid | Key Feature |
|---|---|---|---|
| N,N-Diisopropylethylamine (Hünig's Base) | (i-Pr)₂NEt | 10.75 | Widely used, moderately strong non-nucleophilic base. |
| 2,6-Di-tert-butylpyridine | C₁₃H₂₁N | 3.58 | Very weak base, used to scavenge strong acids. |
| Lithium diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | ~36 | Very strong base, commonly used to form enolates. wikipedia.org |
Applications in hydroboration reactions as part of an amine-borane complex
Amine-borane complexes are stable, easy-to-handle reagents used as reducing agents and in hydroboration reactions. orientjchem.orgchemrevlett.com These complexes are formed by the coordination of a Lewis basic amine with Lewis acidic borane (BH₃). chemrevlett.com The reactivity and selectivity of the borane can be modulated by the electronic and steric properties of the amine. organic-chemistry.org
A bulky amine like this compound can form a sterically demanding amine-borane complex. Such complexes can enhance the regioselectivity of hydroboration, favoring the addition of boron to the less sterically hindered carbon atom of an alkene (an anti-Markovnikov addition). organic-chemistry.orgmasterorganicchemistry.com This enhanced selectivity is crucial in the synthesis of complex organic molecules where precise control over stereochemistry is required. wikipedia.orglibretexts.org While specific studies detailing the this compound-borane complex are not prevalent, the principles of using sterically demanding amine-boranes for selective hydroboration are well-established. researchgate.netpurdue.edu
Participation in Multicomponent Reactions and Annulation Strategies
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in synthetic chemistry for building complex molecules in a single step from three or more starting materials. walisongo.ac.idnih.govresearchgate.net The aniline scaffold is a common component in these reactions. While direct participation of this compound in prominent MCRs is not extensively documented, its structural features are relevant. In reactions like the Ugi four-component reaction, a primary or secondary amine is a key ingredient. nih.gov The steric hindrance of this compound could influence the reaction's feasibility and the stereochemical outcome of the products.
In annulation strategies, where new rings are formed, substituted anilines are often used. For instance, in organocatalytic [3+2] annulation reactions to form indole scaffolds, the electronic and steric nature of the aniline substrate is critical for chemo-, regio-, and enantioselectivity. nih.gov The bulky substituents of this compound would be expected to significantly influence the approach of reactants and the stability of intermediates, thereby directing the stereochemical course of the cyclization.
Contributions to Axially Chiral Systems and Atropisomeric Catalysts
Atropisomers are stereoisomers that arise from restricted rotation around a single bond. snnu.edu.cn The steric barrier to rotation is often created by bulky substituents, making the 2-tert-butylaniline (B1265841) framework a valuable scaffold in this area of stereochemistry.
Development of chiral auxiliaries based on the aniline scaffold
A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The 2-tert-butylaniline moiety is a key component in the design of certain chiral systems. The large tert-butyl group ortho to the nitrogen atom can restrict rotation around the C(aryl)-N bond, creating a stable, axially chiral system when appropriately substituted. snnu.edu.cn This C-N axial chirality is a growing area of interest in asymmetric synthesis. While this compound itself is not chiral, derivatives of the 2-tert-butylaniline scaffold can be used to create chiral auxiliaries that guide stereoselective transformations. For example, N-acylated derivatives of bulky anilides have been explored for their potential in atroposelective reactions.
Catalytic potential in stereoselective transformations
The principles used to create chiral auxiliaries can be extended to the design of atropisomeric catalysts. Ligands and catalysts based on scaffolds with hindered rotation, such as those containing the 2-tert-butylaniline framework, have shown potential in asymmetric catalysis. snnu.edu.cn The stable, well-defined three-dimensional structure of an axially chiral catalyst can create a chiral environment that forces a reaction to proceed with high enantioselectivity. The development of N-aryl triazole atropisomers, for example, has been achieved using chiral phosphoric acid catalysts, demonstrating the synthesis of novel axially chiral heterocycles. nih.gov The steric properties of this compound make its derivatives interesting candidates for exploration in the design of new atropisomeric ligands and organocatalysts.
Use as an Additive in Organocatalytic Systems
In organocatalysis, small organic molecules are used to catalyze chemical reactions. Often, additives are used to modify the catalyst's activity or selectivity. nih.gov Bulky, non-nucleophilic amines can act as co-catalysts or additives, typically serving as a proton shuttle or a Brønsted base to regenerate the catalyst or activate a substrate.
For example, in Michael additions of ketones to nitroalkenes catalyzed by chiral secondary amines, acidic additives are often required. nih.gov Conversely, in reactions involving more acidic nucleophiles, a basic additive may be employed. The steric hindrance of this compound would make it a candidate as a non-nucleophilic basic additive, capable of influencing the reaction environment without directly participating in the bond-forming steps, thus preventing unwanted side reactions. Its role would be to maintain the optimal acid-base balance in the catalytic cycle, enhancing both the rate and selectivity of the desired transformation.
Table 2: Summary of Potential Applications
| Application Area | Role of this compound | Key Structural Feature |
|---|---|---|
| Sterically Hindered Base | Acts as a non-nucleophilic proton acceptor. | Ortho-tert-butyl and N-isopropyl groups. |
| Hydroboration Reactions | Forms a bulky amine-borane complex to enhance regioselectivity. | Steric hindrance around the nitrogen atom. |
| Multicomponent Reactions | Potential substrate to influence stereochemical outcomes. | Sterically demanding aniline structure. |
| Axially Chiral Systems | Scaffold for creating stable atropisomers and chiral auxiliaries. | Restricted C-N bond rotation due to the ortho-tert-butyl group. |
| Organocatalysis | Additive to modulate catalyst activity and prevent side reactions. | Non-nucleophilic basicity and steric bulk. |
Computational and Theoretical Investigations of 2 Tert Butyl N Isopropylaniline
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules like 2-tert-butyl-N-isopropylaniline, linking its geometric structure to its electronic behavior and energy.
The basicity of an aniline (B41778) is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. For substituted anilines, this is governed by a combination of inductive, resonance, and steric effects. In this compound, the alkyl groups (tert-butyl and isopropyl) are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom, thereby tending to increase basicity compared to unsubstituted aniline.
Principles Influencing the Basicity of Substituted Anilines:
| Effect | Description in Context of this compound | Predicted Impact on Basicity |
| Inductive Effect | The tert-butyl and isopropyl groups are electron-donating, pushing electron density towards the nitrogen atom. | Increase |
| Resonance Effect | The nitrogen lone pair can be delocalized into the aromatic π-system, which decreases its availability for protonation. | Decrease |
| Steric Hindrance (Ortho Effect) | The bulky tert-butyl group ortho to the amine can physically block the lone pair from being protonated and can force the N-isopropyl group out of the plane of the ring, potentially inhibiting resonance but also hindering solvation of the conjugate acid. | Decrease |
Frontier Molecular Orbital (FMO) theory is a key concept for rationalizing molecular reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.
For aniline derivatives, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, delocalized across the aromatic system. The LUMO is usually a π* anti-bonding orbital of the benzene (B151609) ring. In a computational study on the related molecule p-isopropylaniline, DFT calculations showed the HOMO distributed over the entire molecule, including the ring and the nitrogen atom, while the LUMO was primarily located on the aromatic ring. nih.gov The calculated HOMO-LUMO energy gap for p-isopropylaniline was found to be significant, indicating a stable molecule. nih.gov
For this compound, the electron-donating alkyl groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to aniline. However, steric hindrance from the tert-butyl group may cause the phenyl ring to twist, reducing the overlap between the nitrogen lone pair and the ring's π-system. This would affect the energy and distribution of the HOMO and LUMO. Such computational analyses are crucial for predicting how the molecule will behave in reactions, for instance, as a nucleophile or as a ligand in organometallic catalysis.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT has become a powerful tool for investigating the complex mechanisms of chemical reactions, including those used in industrial synthesis. It allows for the mapping of reaction pathways, identification of intermediates, and calculation of energy barriers.
Direct C-H activation is a highly sought-after transformation in organic synthesis. For aniline derivatives, achieving regioselectivity (ortho, meta, or para) is a significant challenge. DFT studies have been pivotal in understanding how this selectivity is controlled. For instance, in the palladium-catalyzed direct C-H arylation of unprotected anilines, DFT calculations revealed that a cooperating ligand plays a crucial role. nih.gov The study showed that the C-H activation step is the turnover-limiting step of the catalytic cycle. nih.gov Furthermore, the calculations indicated that the C-H cleavage is irreversible and that the regioselectivity is dictated by the relative energy barriers of C-H activation at different positions, with the ortho position being favored in the studied system. nih.gov While this specific study did not use this compound, it exemplifies the methodology used to computationally probe C-H activation mechanisms in this class of compounds.
Computational datasets containing DFT-optimized structures of ground states and transition states for reactions involving amides derived from 2-tert-butylaniline (B1265841) are available, indicating active research in this area. rsc.orgrsc.org For example, DFT studies on acyl transfer reactions to form atropisomeric anilides from 2-tert-butylaniline have provided insights into the transition states that justify the observed high diastereoselectivity. whiterose.ac.uk In palladium-catalyzed amination reactions, DFT calculations can identify the rate-determining step by comparing the energy barriers of different phases of the catalytic cycle, such as oxidative addition, C-O bond dissociation, or reductive elimination. frontiersin.org This analysis is critical for optimizing reaction conditions to favor a desired product.
In transition metal catalysis, aniline derivatives can act as ligands. The interaction between the ligand and the metal center is fundamental to the catalyst's activity and selectivity. DFT calculations can model these interactions, providing details on bond energies, geometries, and electronic structure. mdpi.com
For bulky ligands like this compound, steric demand is a major factor. The large tert-butyl group influences how the ligand coordinates to the metal and can affect the stability of catalytic intermediates. Computational studies on catalysts with bulky phosphine (B1218219) ligands, for example, have shown that steric hindrance can promote the desired reductive elimination step in cross-coupling reactions. wiley.com DFT can also reveal more subtle electronic phenomena, such as agostic interactions, where a C-H bond from the ligand weakly interacts with the metal center, stabilizing low-coordinate intermediates. wiley.com In some cases, the ligand is not merely a spectator but participates directly in the reaction, a concept known as ligand cooperation. nih.gov DFT studies are essential for uncovering these complex ligand-metal interactions and for the rational design of new catalysts. mdpi.com
Molecular Dynamics and Conformational Sampling
Molecular dynamics simulations and conformational analysis are essential computational tools used to understand the three-dimensional structure and movement of molecules over time. For this compound, these investigations are dominated by the influence of its two bulky alkyl substituents. The molecule's structure consists of an aniline core modified with a sterically demanding tert-butyl group at the ortho position of the aromatic ring and an isopropyl group on the nitrogen atom.
Analysis of steric hindrance, conformational flexibility, and their impact on reactivity
Steric hindrance is a phenomenon that arises from the spatial arrangement of atoms within a molecule, where bulky groups impede bond rotation and hinder the approach of reacting species. wikipedia.org In this compound, the large tert-butyl and isopropyl groups create significant steric congestion around the C(aryl)-N bond and the amino group.
Conformational Flexibility: The molecule's flexibility is severely restricted. Rotation around the C2-C1 bond of the phenyl ring and the C1-N bond is hindered by the tert-butyl group. Similarly, the N-isopropyl group introduces further constraints. This results in a molecule that is largely locked into a specific set of low-energy conformations. The steric repulsion between the hydrogen atoms of the N-isopropyl group and the ortho-tert-butyl group forces a twisted geometry. This steric strain can also lead to distortions in the typical bond angles around the nitrogen and the aromatic ring. wikipedia.org Theoretical methods such as Reduced Density Gradient (RDG) analysis can be employed to visualize and quantify these repulsive steric interactions, which would appear as distinct regions of high electron density between the non-bonded atoms. acs.org
The following table summarizes the key structural features and their consequential impact on the molecule's properties.
| Structural Feature | Effect on Conformational Flexibility | Impact on Reactivity |
| Ortho-tert-butyl group | Restricts rotation of the C(aryl)-N bond. Forces a non-planar arrangement of the N-isopropyl group relative to the ring. | Hinders reactions at the nitrogen atom. Blocks electrophilic attack at the ortho-position. Slows overall reaction rates. numberanalytics.com |
| N-isopropyl group | Adds to the steric bulk around the nitrogen atom. Restricts rotation and inversion at the nitrogen center. | Reduces the nucleophilicity and basicity of the amine. Provides steric protection to the nitrogen lone pair. ncert.nic.in |
| Combined Steric Hindrance | Creates a limited set of stable, low-energy conformers with a well-defined three-dimensional shape. | Results in a highly shielded and poorly reactive amine. May enable selective reactions at less hindered sites (meta- and para-positions). rsc.org |
Molecular Docking and Structure-Activity Relationship (SAR) Correlations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely used to understand how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor. Structure-Activity Relationship (SAR) studies then correlate these structural features with the molecule's biological activity. pharmacy180.com
Molecular Recognition and Steric Fit: The effectiveness of a ligand's binding is highly dependent on its ability to fit snugly into the binding pocket of a protein, a concept known as molecular recognition. The rigid conformation of this compound, dictated by its bulky groups, makes the steric fit a critical factor for any potential binding interaction.
For this molecule to act as a high-affinity ligand, the target's binding site must possess a precisely shaped hydrophobic pocket capable of accommodating the non-polar tert-butyl and isopropyl groups.
The tert-butyl group would require a deep, well-defined sub-pocket.
The N-isopropyl group would occupy an adjacent hydrophobic region.
The aniline ring could form pi-stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Studies on analogous compounds provide excellent insight. For example, in a series of dopamine (B1211576) D3 receptor ligands, a compound with a 2-tert-butyl-6-methylphenyl group showed high affinity and selectivity. acs.org However, replacing the methyl with another tert-butyl group (2,6-di-tert-butylphenyl) resulted in a significant loss of affinity, demonstrating that while the pocket can accommodate one large group, two such groups lead to a steric clash. acs.org This highlights the importance of a precise steric match over simply increasing bulk.
Hypothetical Structure-Activity Relationship (SAR) Correlations: Based on established principles, a hypothetical SAR table can be constructed to predict how structural modifications to this compound would affect its binding affinity for a putative receptor with a complementary binding site. pharmacy180.comoup.com
| R1 (Position 2) | R2 (on Nitrogen) | Predicted Binding Affinity (Ki) | Rationale |
| tert-Butyl | Isopropyl | High | (Reference Compound) Optimal fit in a hypothetical pocket tailored for these groups, maximizing hydrophobic interactions. |
| tert-Butyl | Methyl | Moderate | The smaller methyl group may not fully occupy the hydrophobic sub-pocket for R2, leading to weaker van der Waals interactions and lower affinity. |
| tert-Butyl | Hydrogen | Low | The absence of a bulky R2 group leads to a significant loss of binding interactions. |
| Methyl | Isopropyl | Moderate to Low | The smaller methyl group at R1 reduces key hydrophobic contacts in the pocket designed for the larger tert-butyl group. |
| Hydrogen | Isopropyl | Low | The absence of the critical R1 tert-butyl group results in a major loss of affinity. |
| tert-Butyl | tert-Butyl | Low to Very Low | The N-tert-butyl group is likely too large, causing a steric clash with the protein backbone or the ortho-tert-butyl group, preventing optimal binding. pharmacy180.comacs.org |
This analysis underscores that the steric properties of this compound are its defining feature. The conformational rigidity and steric hindrance that limit its general chemical reactivity are the very same features that could make it a potent and selective ligand for a biological target with a perfectly complementary binding site.
Stereochemical Aspects and Chiral Applications of 2 Tert Butyl N Isopropylaniline
Intrinsic Chirality and Atropisomerism Considerations
The concept of chirality in 2-tert-butyl-N-isopropylaniline is primarily centered on the phenomenon of atropisomerism, which arises from restricted rotation around a single bond. In this case, the bond is the C-N bond connecting the aniline (B41778) ring to the nitrogen atom. The significant steric hindrance imposed by the ortho-tert-butyl group and the N-isopropyl group can impede free rotation, potentially leading to the existence of stable, isolable enantiomers at room temperature.
While a single tert-butyl group at an ortho position is known to be sufficient to induce atropisomerism in anilides, secondary diarylamines exhibit greater flexibility. bris.ac.uknih.gov However, the combination of ortho and N-substituents in this compound creates a unique case. The barrier to rotation is influenced by the size of these groups. Studies on related diarylamines have shown that the tert-butyl group is a primary determinant of the rotational barrier. bris.ac.uknih.gov
The potential for atropisomerism in this compound makes it an intriguing candidate for applications in asymmetric catalysis, where a stable chiral scaffold is essential. The resolution of its enantiomers, potentially through techniques like chiral chromatography or diastereomeric salt formation, would provide access to enantiopure forms that could serve as valuable chiral building blocks. rsc.orgtcichemicals.com
Influence of Steric Bulk on Diastereoselective and Enantioselective Processes
The substantial steric bulk of the this compound framework is a defining feature that can exert a profound influence on the stereochemical outcome of reactions. In asymmetric synthesis, bulky substituents are often employed to create a biased environment that favors the formation of one stereoisomer over another.
This principle is well-documented in various stereoselective transformations where bulky groups dictate the facial selectivity of an approaching reagent. For instance, in nucleophilic additions to carbonyls or imines, a bulky substituent adjacent to the reactive center can effectively shield one face of the molecule, forcing the nucleophile to attack from the less hindered side. This leads to high diastereoselectivity or enantioselectivity.
While direct studies on this compound are limited, the analogous use of bulky N-tert-butanesulfinyl imines as chiral auxiliaries provides strong evidence for the directing power of such sterically demanding groups. nih.govnih.gov In these systems, the tert-butylsulfinyl group effectively controls the stereochemistry of additions to the imine, leading to the synthesis of chiral amines with high optical purity. nih.govthieme-connect.de Similarly, the steric hindrance in N,N-disubstituted acrylamides bearing a tert-butyl group has been shown to influence their polymerization and stereochemical structure. nii.ac.jp It is therefore highly probable that the this compound scaffold would exhibit similar stereodirecting effects in appropriate chemical transformations.
Rational Design of Chiral Catalysts and Auxiliaries Derived from the Compound's Scaffold
The unique structural and stereochemical properties of this compound make it an attractive scaffold for the rational design of novel chiral catalysts and auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.
Drawing inspiration from established chiral auxiliaries, one could envision several designs based on the this compound framework. For example, functionalization of the aniline ring or the N-isopropyl group could introduce coordinating sites for metal catalysts. The inherent chirality of the atropisomeric scaffold would then be relayed to the catalytic center, enabling enantioselective transformations. The successful use of other sterically hindered amines and amides as ligands in transition-metal-catalyzed reactions supports the feasibility of this approach. nih.govcolab.ws
Furthermore, the aniline nitrogen itself could be part of a chiral directing group. For instance, acylation of the nitrogen with a chiral carboxylic acid could generate a chiral amide that could serve as a chiral auxiliary. The design of a chiral imidazolidinone auxiliary containing a tert-butyl group, which has proven effective in various asymmetric reactions, serves as a successful precedent. capes.gov.br
The following table outlines potential research directions for the design of chiral catalysts and auxiliaries based on this compound:
| Catalyst/Auxiliary Type | Design Strategy | Potential Applications |
| Chiral Ligand | Functionalization of the aromatic ring with phosphine (B1218219) or other coordinating groups. | Asymmetric hydrogenation, cross-coupling reactions. |
| Chiral Auxiliary | Acylation of the nitrogen with a removable chiral group. | Asymmetric aldol (B89426) reactions, Michael additions. |
| Chiral Brønsted Acid | Introduction of an acidic moiety (e.g., sulfonic acid) to the aromatic ring. | Enantioselective protonation, cycloadditions. |
| Chiral Organocatalyst | Derivatization to form a chiral thiourea (B124793) or phosphine oxide. | Asymmetric Michael additions, Baylis-Hillman reactions. |
Stereochemical Control in Organic Transformations Mediated by this Compound
The ability of a chiral molecule to control the stereochemical course of a reaction is the cornerstone of asymmetric synthesis. While specific examples of this compound mediating stereochemical control are not yet prevalent in the literature, its structural features strongly suggest its potential in this arena.
The combination of a chiral axis (due to potential atropisomerism) and significant steric bulk provides the necessary elements for effective stereochemical induction. In a hypothetical scenario where a derivative of this compound is used as a chiral ligand for a metal catalyst, the ligand's chiral pockets would dictate the coordination geometry of the substrate, leading to an enantioselective transformation.
The principles of stereochemical control have been demonstrated in numerous systems employing bulky chiral ligands and auxiliaries. For example, the kinetic resolution of racemic mixtures is often achieved using a chiral reagent that reacts preferentially with one enantiomer. The bulky nature of this compound suggests its potential utility in such resolutions. nih.gov Moreover, its derivatives could be employed in diastereoselective reactions where the existing chirality of the molecule directs the formation of a new stereocenter. researchgate.net
The following table summarizes hypothetical applications of this compound derivatives in stereocontrolled reactions:
| Transformation | Role of Compound Derivative | Expected Outcome |
| Asymmetric Alkylation | Chiral Auxiliary | High diastereoselectivity in the formation of a new C-C bond. |
| Enantioselective Reduction | Chiral Ligand for a Metal Hydride | Formation of a chiral alcohol with high enantiomeric excess. |
| Diastereoselective Cycloaddition | Chiral Dienophile/Dipolarophile | Control over the stereochemistry of the resulting cyclic product. nih.gov |
| Kinetic Resolution | Chiral Base or Acylating Agent | Separation of a racemic mixture into its enantiomers. |
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Accessing Structurally Complex Analogues
The synthesis of sterically hindered anilines like 2-tert-butyl-N-isopropylaniline is often challenging. Future research will likely focus on creating more complex analogues by developing robust and versatile synthetic strategies that can overcome the steric hindrance imposed by the ortho-tert-butyl group.
One promising direction is the advancement of transition metal-catalyzed cross-coupling reactions. While palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) is a powerful tool, coupling sterically demanding partners remains a significant hurdle. acs.org Research into new ligand systems is critical. For instance, the development of specialized phosphine (B1218219) ligands, such as biaryl phosphorinanes, has shown success in the challenging coupling of hindered anilines with (hetero)aryl halides. researchgate.net Similarly, copper-catalyzed C-N coupling reactions are re-emerging as a cost-effective alternative to palladium-based systems. The discovery of novel pyrrole-ol ligands has enabled the unprecedented coupling of ortho-substituted aryl iodides with hindered amines, a strategy that could be adapted for synthesizing complex derivatives of this compound. nih.govresearchgate.net
Future methodologies may also explore rhodium(III)-catalyzed C-H activation and functionalization. This approach allows for the direct introduction of functional groups onto the aniline (B41778) core, bypassing the need for pre-functionalized starting materials and offering a more atom-economical route to complex structures. researchgate.netacs.org The development of methods for regioselective C-H alkylation or annulation could lead to a wide array of novel analogues with tailored properties.
Exploration of New Catalytic Systems and Expanded Substrate Scope
The development of new catalytic systems is paramount for expanding the utility of sterically hindered anilines. For the synthesis of this compound and its analogues, the focus will be on catalysts that are highly active and selective for N-alkylation and C-N coupling reactions involving bulky substrates.
N-Alkylation Catalysis: The "hydrogen-borrowing" or "hydrogen auto-transfer" methodology, which uses alcohols as alkylating agents with water as the only byproduct, is an environmentally benign approach. researchgate.net Research into highly active iridium and ruthenium N-heterocyclic carbene (NHC) complexes has shown promise for the N-alkylation of aniline derivatives with a broad range of alcohols. nih.gov Future work will likely involve designing more sterically accessible yet robust catalysts of this class to efficiently accommodate substrates like 2-tert-butylaniline (B1265841) for isopropylation or alkylation with other secondary alcohols.
C-N Coupling Catalysis: For C-N bond formation, expanding the substrate scope is a key objective. Nickel-catalyzed arylation using unsymmetrical NHC ligands has proven highly efficient for coupling sterically hindered primary and secondary amines with aryl chlorides under mild conditions. researchgate.net This provides a promising avenue for reactions involving this compound as a nucleophile. Further exploration into the synergy of ligands, bases, and solvents will be crucial. For example, studies on the role of organic bases in palladium-catalyzed C-N coupling have led to enhanced reactivity for weakly binding amines, a finding that could be leveraged for reactions with hindered anilines. acs.org
The table below summarizes representative catalytic systems that hold future promise for reactions involving sterically hindered anilines.
| Catalytic System | Reaction Type | Substrates | Potential Advantage for Hindered Anilines |
| Pd / Biaryl Phosphorinane Ligands | C-N Cross-Coupling | Hindered anilines and (hetero)aryl halides | High activity and selectivity for challenging couplings. researchgate.net |
| Cu / Pyrrole-ol Ligand | C-N Cross-Coupling | ortho-substituted aryl iodides and hindered amines | Utilizes a more abundant and cost-effective metal. nih.govresearchgate.net |
| Ir or Ru / NHC Complexes | N-Alkylation | Aniline derivatives and various alcohols | Atom-economical "hydrogen-borrowing" methodology. nih.gov |
| Ni / Unsymmetric NHC Ligand | C-N Cross-Coupling | Sterically hindered amines and aryl chlorides | High efficiency under mild conditions with readily available electrophiles. researchgate.net |
Integration into Advanced Materials Science Applications
The unique steric profile of this compound makes it an intriguing building block for advanced materials. The bulky substituents can influence polymer morphology, solubility, and intermolecular interactions, leading to materials with novel properties.
One emerging area is the development of functional polymers. Aniline derivatives can be polymerized to form materials like polyaniline, known for its electrical conductivity. rsc.org The incorporation of bulky groups like tert-butyl and isopropyl into the polymer backbone could significantly alter its properties. For instance, these groups could prevent close chain packing, potentially increasing the solubility of the resulting polymer in common organic solvents and allowing for easier processing into films or fibers. acs.org Such modifications could be valuable for creating materials for chemical sensors, where changes in morphology and electrical properties upon exposure to analytes are key. researchgate.netacs.org
Another potential application lies in the field of polymer stabilizers. Sterically hindered amines are well-known for their function as light and heat stabilizers in polymeric materials. wipo.int The structural motifs in this compound could be integrated into larger polymer structures or used as additives to protect materials from degradation caused by oxidation or UV radiation. The high molecular weight and substitution pattern could reduce volatility and migration out of the polymer matrix, enhancing long-term stability. wipo.int
Future research could focus on the synthesis and characterization of polymers and co-polymers derived from monomers based on this compound, targeting applications in organic electronics, sensor technology, and high-performance stabilized plastics.
Predictive Modeling and High-Throughput Screening for Structure-Reactivity Relationships
To accelerate the discovery of new reactions and materials based on this compound, modern computational and screening techniques are indispensable.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of catalysts, ligands, and reaction conditions to identify optimal systems for challenging transformations, such as the synthesis of sterically hindered anilines. nih.gov This approach has been successfully used to discover novel ligands for copper- and palladium-catalyzed C-N coupling reactions. nih.govacs.org Future research will involve applying HTS to screen for catalysts that can efficiently synthesize or functionalize this compound and its analogues, significantly reducing development time compared to traditional methods. rsc.orgnih.gov
Predictive Modeling and Data Science: Computational chemistry and data science are becoming powerful tools for understanding and predicting chemical reactivity. nih.govmdpi.com Density Functional Theory (DFT) calculations can provide mechanistic insights into reaction pathways, helping to explain why certain catalysts or substrates are more effective than others. nih.govresearchgate.net For instance, computational studies can elucidate the role of ligand sterics and electronics in facilitating the difficult steps in a catalytic cycle. researchgate.net
Furthermore, machine learning and deep learning models can be trained on experimental or computational data to predict the outcomes of reactions or the properties of new compounds. rsc.orgnih.gov By developing quantitative structure-activity relationship (QSAR) models, researchers can identify key molecular descriptors that correlate with catalytic activity or material performance. This predictive capability allows for the in silico design of novel catalysts and functional molecules, prioritizing the most promising candidates for synthesis and testing. rsc.orgoulu.fi This synergy between HTS and predictive modeling offers a powerful workflow for navigating the complex chemical space surrounding sterically hindered anilines. acs.orgacs.org
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-tert-butyl-N-isopropylaniline, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves alkylation of aniline derivatives using tert-butyl and isopropyl halides or alcohols under acidic/basic conditions. Key considerations include:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to facilitate Friedel-Crafts alkylation, balancing steric hindrance from the tert-butyl group .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Temperature Control : Moderate heating (80–100°C) minimizes side reactions like over-alkylation .
- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use a 7:3 hexane/ethyl acetate mixture to exploit differential solubility of the product and byproducts .
- Distillation : Fractional distillation under reduced pressure (if volatile) to separate low-boiling-point impurities .
- Chromatography : Flash chromatography with silica gel (40–63 μm) and a gradient eluent (5–20% ethyl acetate in hexane) .
Q. Which spectroscopic methods reliably confirm the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Tert-butyl protons appear as a singlet at δ 1.3–1.5 ppm; isopropyl groups show a septet (δ 1.1–1.3 ppm) and doublet (δ 3.2–3.5 ppm) for CH and NH coupling .
- ¹³C NMR : Tert-butyl carbons resonate at δ 28–32 ppm (CH₃) and δ 55–60 ppm (quaternary C) .
- IR Spectroscopy : Tert-butyl C-H stretches (2850–2950 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm substitution patterns .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity between tert-butyl/isopropyl groups and the aromatic ring .
- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₂₁N) and rule out isotopic impurities .
- Comparative Analysis : Cross-reference with NIST Chemistry WebBook data for analogous tert-butyl-aniline derivatives .
Q. How do substituents (e.g., tert-butyl vs. isopropyl) influence the compound’s electronic and steric properties in catalytic applications?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution and steric maps (%Vbur) .
- Experimental Probes : Compare reaction kinetics (e.g., Ullmann coupling) with tert-butyl vs. methyl analogs to quantify steric effects .
Q. What experimental designs are suitable for assessing the compound’s long-term stability under varying storage conditions?
- Methodological Answer :
- Accelerated Aging : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Q. How can unexpected byproducts (e.g., di-alkylated species) be identified and mitigated during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
